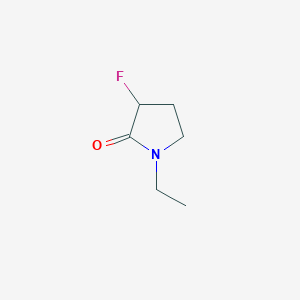
4,4'-Bis((E)-2-(triphenylsilyl)vinyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bis((E)-2-(triphenylsilyl)vinyl)-1,1’-biphenyl is a complex organic compound characterized by its unique structure, which includes two triphenylsilylvinyl groups attached to a biphenyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis((E)-2-(triphenylsilyl)vinyl)-1,1’-biphenyl typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between two phenylboronic acids.
Introduction of Triphenylsilylvinyl Groups: The triphenylsilylvinyl groups are introduced via a Heck reaction, where the biphenyl core reacts with triphenylsilylvinyl halides in the presence of a palladium catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Bis((E)-2-(triphenylsilyl)vinyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding reduced biphenyl derivative.
Substitution: Formation of substituted biphenyl derivatives.
Applications De Recherche Scientifique
4,4’-Bis((E)-2-(triphenylsilyl)vinyl)-1,1’-biphenyl has several scientific research applications:
Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Chemistry: Serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Used in the production of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4,4’-Bis((E)-2-(triphenylsilyl)vinyl)-1,1’-biphenyl involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it useful in electronic applications. In biological systems, it may interact with cellular components, affecting their function and behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bis(diethylamino)benzophenone: Known for its aggregation-induced emission properties.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Used as a catalyst in organic transformations.
Tetrakis(4-methoxyphenyl)ethylene: Exhibits unique photoluminescence properties.
Uniqueness
4,4’-Bis((E)-2-(triphenylsilyl)vinyl)-1,1’-biphenyl is unique due to its combination of triphenylsilylvinyl groups and biphenyl core, which imparts distinct electronic and optical properties. This makes it particularly valuable in the development of advanced materials and electronic devices.
Propriétés
Formule moléculaire |
C52H42Si2 |
|---|---|
Poids moléculaire |
723.1 g/mol |
Nom IUPAC |
triphenyl-[(E)-2-[4-[4-[(E)-2-triphenylsilylethenyl]phenyl]phenyl]ethenyl]silane |
InChI |
InChI=1S/C52H42Si2/c1-7-19-47(20-8-1)53(48-21-9-2-10-22-48,49-23-11-3-12-24-49)41-39-43-31-35-45(36-32-43)46-37-33-44(34-38-46)40-42-54(50-25-13-4-14-26-50,51-27-15-5-16-28-51)52-29-17-6-18-30-52/h1-42H/b41-39+,42-40+ |
Clé InChI |
XMXNFZBYQFMDNO-LMXNTIJMSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)/C=C/C4=CC=C(C=C4)C5=CC=C(C=C5)/C=C/[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
SMILES canonique |
C1=CC=C(C=C1)[Si](C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=C[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


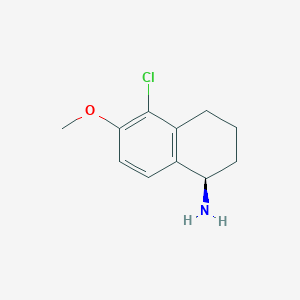



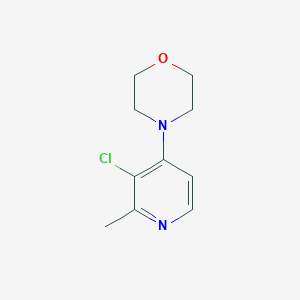
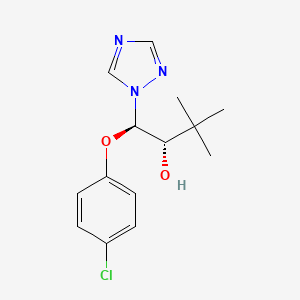
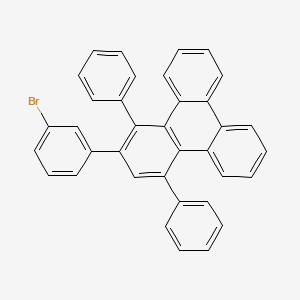





![N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,5-c]pyrimidine-7-carboxamide](/img/structure/B13109519.png)
